molecular formula C17H12 B3251648 1-Methylpyrene-D9 CAS No. 210487-07-3

1-Methylpyrene-D9

Cat. No.: B3251648
CAS No.: 210487-07-3
M. Wt: 225.33 g/mol
InChI Key: KBSPJIWZDWBDGM-JGBJNMEESA-N
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Description

Significance of Isotopic Labeling in Tracing Chemical Processes

Isotopic labeling is a powerful technique that allows scientists to track the movement and transformation of molecules through intricate chemical and biological systems. researchgate.netresearchgate.net By introducing a "heavy" tag, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest, researchers can distinguish the labeled compound from its naturally occurring, unlabeled counterparts. epa.gov This ability to trace the fate of specific atoms or molecules provides invaluable information for elucidating reaction mechanisms, understanding metabolic pathways, and studying the environmental transport and degradation of pollutants. researchgate.netresearchgate.net The distinct mass of the isotope-labeled compound allows for its selective detection, most commonly by mass spectrometry, providing a clear signal against a complex background.

Role of Deuterated Compounds in Mechanistic Studies and Analytical Science

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are particularly valuable in mechanistic studies and analytical science. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect, a change in the rate of a chemical reaction upon substitution of an isotope, can be used to determine if the breaking of a C-H bond is a rate-determining step in a reaction mechanism.

In analytical science, deuterated compounds are widely used as internal standards for quantification. nih.gov An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass. Deuterated compounds fit this description perfectly. When added to a sample at a known concentration before sample preparation and analysis, the deuterated standard experiences the same chemical and physical processes as the native analyte. Any loss of the analyte during extraction or analysis will be mirrored by a proportional loss of the deuterated standard. By measuring the ratio of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample recovery and instrument response. This isotope dilution mass spectrometry (IDMS) technique is considered a gold standard for quantitative analysis. nih.gov

Specific Research Importance of 1-Methylpyrene-D9 in Polycyclic Aromatic Systems

1-Methylpyrene (B1203753) is a common alkylated PAH found in the environment and is known to be a potent carcinogen. nih.gov Its toxicity is a result of metabolic activation within an organism. The metabolic pathway of 1-methylpyrene is complex, involving hydroxylation of the methyl group to form 1-hydroxymethylpyrene, which is then further metabolized to a reactive sulfate (B86663) ester that can bind to DNA, forming DNA adducts and potentially initiating cancer. nih.gov

Given the toxicological significance of 1-methylpyrene, its accurate quantification in environmental and biological samples is crucial for risk assessment. This is where this compound plays a critical role. As a deuterated analog of 1-methylpyrene, this compound is an essential tool for researchers studying the environmental fate and toxicology of this compound. It is used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of 1-methylpyrene in complex matrices like soil, water, air, and biological tissues.

For instance, in studies investigating the formation of 1-methylpyrene-DNA adducts in mice, isotope-labeled internal standards are used to ensure the accurate quantification of these adducts by ultra-performance liquid chromatography coupled with tandem mass spectrometry. nih.gov Similarly, in research examining the metabolism of 1-methylpyrene in rats, which identified several metabolites, the use of a deuterated standard like this compound would be critical for accurately determining the concentrations of the parent compound and its various transformation products. The use of this compound as a quantification standard has been explicitly mentioned in analytical methods for the determination of a wide range of PAHs in various samples.

PropertyValue
Chemical Formula C₁₇H₃D₉
Isotopic Purity Typically ≥98%
Application Internal standard for the quantification of 1-methylpyrene

Overview of Current Research Trajectories Involving Isotope-Labeled Alkylated PAHs

Current research continues to emphasize the importance of alkylated PAHs in environmental and health risk assessments. Studies have shown that alkylated PAHs can be more abundant than their parent compounds in some environmental samples and can also exhibit significant toxicity. This has led to a growing demand for analytical methods capable of accurately quantifying a wide range of alkylated PAHs.

A key trend in this area is the development of comprehensive analytical methods that can simultaneously measure numerous parent and alkylated PAHs. These methods heavily rely on the use of a suite of deuterated internal standards to ensure accurate quantification across a broad range of compounds and sample matrices. Research is also focused on improving the understanding of the sources, environmental transport, and degradation pathways of alkylated PAHs. Isotope dilution techniques, using compounds like this compound, are fundamental to these studies, enabling researchers to build more accurate models of environmental contamination and exposure.

Furthermore, there is ongoing research into the metabolism and toxicological profiles of a wider array of alkylated PAHs. As new metabolites and toxic endpoints are discovered, the need for corresponding deuterated standards for accurate bioanalytical measurements will continue to grow, driving further developments in the synthesis and application of these critical research tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,9,10-nonadeuterio-8-methylpyrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3/i2D,3D,4D,5D,6D,7D,8D,9D,10D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSPJIWZDWBDGM-JGBJNMEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])C)[2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Techniques for the Characterization and Quantification of 1 Methylpyrene D9

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including PAHs. Its hyphenation with various mass spectrometry modes allows for both sensitive detection and structural elucidation.

Selected Ion Monitoring (SIM) is a GC-MS technique that significantly enhances sensitivity and selectivity by focusing the mass spectrometer's detection on specific characteristic ions (precursor ions or fragment ions) of the target analyte, rather than scanning the entire mass range. This targeted approach reduces background noise and improves the signal-to-noise ratio, making it ideal for detecting low-concentration compounds. For deuterated standards like 1-Methylpyrene-D9, SIM is often employed to monitor the characteristic ions of both the native compound and its deuterated analogue, enabling precise quantification through internal standard methods. Studies utilizing SIM for PAHs report detection limits (LODs) in the low nanogram per liter (ng/L) range for water samples and parts per billion (ppb) for other matrices isotope.comcdc.govshimadzu.com. For instance, a method for PAHs in air samples using GC-MS SIM achieved LODs as low as 0.05 µg for many compounds cdc.gov. The synchronous SIM/Scan mode allows for both sensitive quantification and full-scan data acquisition for compound confirmation in a single run, improving analytical efficiency gcms.cz.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm), allowing for the unambiguous determination of elemental composition. This capability is crucial for the definitive identification of unknown compounds and for confirming the identity of analytes, including deuterated standards, in complex mixtures isotope.comnih.govnsf.govacs.orgamazonaws.com. By accurately measuring the mass-to-charge ratio (m/z) of molecular ions and fragment ions, HRMS can differentiate between isobaric compounds that might co-elute and have similar nominal masses. For example, HRMS coupled with advanced data processing workflows and machine learning has shown promise in identifying PAHs with high confidence nih.gov. The use of HRMS in conjunction with deuterated internal standards, such as 13C-labeled analogues, enables precise quantification with detection limits reaching parts-per-trillion (ppt) levels in water samples isotope.com.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with High-Resolution Mass Spectrometry (HRMS) represents a powerful analytical strategy for analyzing highly complex samples, such as environmental matrices containing numerous PAHs and their isomers. GC×GC enhances chromatographic peak capacity by separating analytes in two independent dimensions, using columns with different stationary phases. This orthogonal separation capability significantly improves the resolution of co-eluting compounds, including isomeric methylpyrenes, and reduces matrix interferences researchgate.netresearchgate.netchromatographyonline.comleco.com. Coupling GC×GC with HRMS provides both superior separation power and high mass accuracy, enabling the detection and identification of a greater number of analytes with enhanced confidence, even at low concentrations researchgate.netleco.comamazonaws.com. This approach is particularly valuable for untargeted screening and for analyzing complex mixtures where traditional GC-MS might struggle with peak overlap leco.comleco.com.

The separation of isomeric methylpyrenes, including 1-Methylpyrene (B1203753) from its deuterated analogue this compound and other positional isomers, presents a significant analytical challenge due to their similar physicochemical properties. Specialized GC columns with tailored stationary phases are employed to achieve this separation. Stationary phases incorporating phenyl-polysiloxane or liquid crystal polymers have demonstrated improved selectivity for resolving PAH isomers compared to conventional non-polar phases mdpi.comcdnsciencepub.comphenomenex.com. For instance, columns designed for PAH analysis can achieve baseline separation of critical isomers like chrysene (B1668918) and triphenylene, which are often difficult to resolve phenomenex.com. In GC×GC configurations, the combination of different column chemistries (e.g., a non-polar phase followed by a polar or liquid-crystalline phase) can provide enhanced orthogonality, further improving the separation of complex PAH isomer mixtures mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing compounds that are less volatile or thermally labile than those amenable to GC. It is particularly useful for a broader range of PAHs and their derivatives, including oxygenated or nitrated forms, and offers various ionization techniques.

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique that is highly effective for ionizing non-polar and weakly polar compounds, making it well-suited for PAH analysis, often outperforming Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in terms of sensitivity for these analytes nih.govresearchgate.netthermofisher.comnorman-network.net. APPI utilizes a photoionization source, often with a dopant, to generate ions from analytes. When coupled with tandem mass spectrometry (MS/MS), APPI provides selective and sensitive quantification through techniques like Multiple Reaction Monitoring (MRM) rsc.orgsciex.com. APPI-MS/MS methods have been developed for the rapid and sensitive determination of PAHs, achieving low limits of detection and short analysis times, for example, in the analysis of PAHs in rubber rsc.org. Online solid-phase extraction coupled with LC-APPI-MS/MS has also been implemented for the automated determination of PAHs in environmental waters, demonstrating substantial sensitivity gains thermofisher.com. The fragmentation patterns obtained in APPI-MS/MS experiments can also aid in compound identification and structural elucidation nih.gov.

Supercritical Fluid Chromatography (SFC) Coupled with Electrospray Ionization (ESI)-HRMS

Supercritical Fluid Chromatography (SFC) coupled with High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) offers a powerful approach for the separation and detection of complex mixtures, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. SFC combines the advantages of both gas and liquid chromatography, using supercritical CO2 as the primary mobile phase, which allows for efficient separation with reduced solvent consumption and faster analysis times compared to traditional liquid chromatography americanpharmaceuticalreview.com. When coupled with ESI-HRMS, this technique provides high sensitivity and selectivity, enabling the precise detection and quantification of analytes like this compound, even at low concentrations umweltbundesamt.denih.gov. ESI is an atmospheric pressure ionization technique that is well-suited for coupling with SFC, as the volatile nature of CO2 facilitates the conversion of analytes into the gas phase for ionization americanpharmaceuticalreview.com. HRMS, in turn, provides accurate mass measurements, aiding in the unambiguous identification of compounds by determining their elemental composition. This combined approach has been validated for the analysis of various organic constituents, including aromatics, at low parts-per-billion (ppb) levels umweltbundesamt.de.

Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI-TOFMS) for Rapid Screening

Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI-TOFMS) is a technique that allows for the direct analysis of samples without extensive prior extraction or separation steps, making it ideal for rapid screening ca.gov. In this method, a pulsed laser beam is focused onto the sample, causing the desorption and ionization of analytes directly from a solid matrix, such as air sampling filters. The generated ions are then accelerated in an electric field and separated based on their mass-to-charge ratio in a time-of-flight analyzer ca.gov. LDI-TOFMS has been demonstrated as an effective tool for the rapid screening of PAHs and nitro-PAHs, providing quick identification of these compounds in particulate matter ca.gov. Its ability to perform direct analysis significantly reduces sample preparation time, offering a high-throughput solution for initial assessments of environmental samples.

Method Development and Validation Protocols

The development and validation of analytical methods are critical to ensure the reliability and accuracy of quantitative measurements, especially when using deuterated internal standards like this compound. Method development involves optimizing parameters such as sample preparation, chromatographic separation, and mass spectrometric detection to achieve the desired sensitivity, selectivity, and robustness. Key validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity europa.euoup.comnih.govresearchgate.net.

Linearity is assessed by analyzing calibration standards at various concentrations to establish a calibration curve, ensuring a consistent response over the expected range of analyte concentrations oup.comnih.gov.

Accuracy is typically determined by analyzing certified reference materials or by spiking samples with known amounts of the analyte and assessing the recovery oup.comresearchgate.net.

Precision refers to the agreement among individual measurements and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) from replicate analyses oup.comnih.gov.

LOD and LOQ define the lowest concentrations at which an analyte can be reliably detected and quantified, respectively oup.comnih.gov.

Selectivity ensures that the method can differentiate the target analyte from other components in the sample matrix europa.eunih.gov.

The use of deuterated internal standards, such as this compound, is integral to method validation as it helps to correct for variations in sample recovery and instrument response europa.euoup.comnih.gov.

Quality Assurance and Quality Control (QA/QC) Considerations

Use of Quality Control Samples (QCs): These are samples with known concentrations of the analyte or internal standard, run alongside the analytical samples to monitor instrument performance and data accuracy eurachem.orgnih.govmdc-berlin.de. QCs can include pooled samples or reference standards.

System Suitability Tests: These tests evaluate the performance of the analytical system (e.g., chromatographic system, detector) before or during sample analysis to ensure it meets predefined criteria eurachem.orgmdc-berlin.de. This can involve analyzing a test mixture to check for adequate resolution, peak shape, and sensitivity.

Calibration Verification: Regular calibration checks using standards ensure the instrument's response remains within acceptable limits throughout the analytical run eurachem.org.

Blank Analysis: Analyzing method blanks helps to identify and quantify any contamination introduced during sample preparation or analysis nih.gov.

Documentation: Maintaining detailed records of all analytical procedures, instrument parameters, and QC results is crucial for data traceability and auditability nj.gov.

Use of this compound as Internal Standard and Surrogate Standard

Deuterated analogues, such as this compound, are widely employed as internal standards (IS) or surrogate standards in the quantification of PAHs europa.euoup.comnih.govywscience.combcp-instruments.comcedre.frdiva-portal.orgepa.govlabrulez.com. As an IS, this compound is added to all samples, calibration standards, and quality control samples at a known concentration. Its primary function is to compensate for variations that may occur during sample preparation (e.g., extraction efficiency, solvent evaporation) and instrumental analysis (e.g., injection volume variability, detector response drift) oup.combioline.org.brwuxiapptec.com. Because deuterated compounds share similar physical and chemical properties with their non-deuterated counterparts, they are expected to behave identically throughout the analytical process, thereby correcting for any losses or variations experienced by the target analyte oup.comwuxiapptec.commdpi.com.

This compound is commercially available as a standard, often in solution, for direct use in analytical protocols ywscience.combcp-instruments.comdcscientific.com. Its application as an IS is particularly valuable in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), where it helps to improve the accuracy and precision of quantitative results, especially when dealing with complex matrices or low analyte concentrations europa.eunih.govcedre.fr. In some studies, deuterated PAHs are specifically used as surrogate standards to monitor the efficiency of extraction and cleanup procedures for the target PAHs nih.gov. The co-elution of this compound with its non-deuterated analogue, 1-methylpyrene, has been observed, further validating its utility as an effective internal standard diva-portal.org.

Table 1: Common Deuterated Polycyclic Aromatic Hydrocarbon (PAH) Internal Standards

Analyte (Non-Deuterated)Deuterated Internal StandardCommon Use in AnalysisKey Benefit
1-MethylpyreneThis compoundQuantification of 1-Methylpyrene and related PAHs diva-portal.orgCompensates for matrix effects and extraction variability oup.comnih.gov
NaphthaleneNaphthalene-D8PAH quantification labrulez.comnih.govconcawe.euImproves accuracy and precision oup.comwuxiapptec.com
PhenanthrenePhenanthrene-D10PAH quantification labrulez.comnih.govconcawe.euCorrects for instrumental drift eurachem.org
ChryseneChrysene-D12PAH quantification labrulez.comnih.govconcawe.euMitigates sample preparation variability wuxiapptec.com
Benzo[a]pyreneBenzo[a]pyrene-D12PAH quantification cedre.frlabrulez.comnih.govconcawe.euEnhances reliability of results bioline.org.br

Evaluation of Deuterium (B1214612) Exchange Stability in Analytical Procedures

While deuterated internal standards offer significant advantages, their stability, particularly the integrity of the deuterium label, is a crucial consideration during method development and validation. Deuterium-hydrogen (H/D) exchange can occur under certain analytical conditions, potentially altering the mass-to-charge ratio of the internal standard and affecting its performance wuxiapptec.com. Factors such as pH, temperature, and the presence of certain solvents or catalysts can influence the rate of H/D exchange wuxiapptec.comnasa.govaanda.org. For instance, acidic or basic conditions, or prolonged exposure to protic solvents, might promote the exchange of deuterium atoms for hydrogen atoms wuxiapptec.com.

Studies investigating the stability of deuterated PAHs have shown that while many are stable under typical storage and analytical conditions, specific environmental factors like UV light exposure can lead to degradation or transformation researchgate.net. It is also noted that PAHs can undergo various processing, including isotope exchange, depending on their environment aanda.org. Therefore, it is essential to evaluate the stability of the deuterium label for this compound under the specific conditions of the analytical procedure being developed. This may involve running stability studies where the deuterated standard is subjected to the same sample preparation and analytical steps, and then assessing for any significant mass shifts or changes in its chromatographic behavior that would indicate deuterium loss. Careful selection of solvents, pH control, and protection from light are important measures to maintain the integrity of the deuterium label researchgate.net.

Table 2: Potential Considerations for Deuterium Exchange Stability of Deuterated Standards

Factor Influencing StabilityPotential Effect on Deuterated StandardMitigation Strategy
pH (Acidic/Basic conditions)Deuterium-Hydrogen (H/D) exchangeMaintain neutral pH where possible; evaluate stability under specific pH conditions.
TemperatureIncreased reaction rates, including H/D exchangeControl incubation and analytical temperatures; conduct stability studies at relevant temperatures.
Solvents (e.g., protic)Potential for H/D exchangeSelect appropriate solvents; evaluate stability in specific solvent matrices.
Light Exposure (UV)Degradation or transformationProtect samples and standards from light; store in amber vials or dark conditions.
Storage TimeGradual degradation or transformationUse fresh standards; establish appropriate re-test dates; conduct stability studies.

Compound List:

this compound

Environmental Transformation and Degradation Pathways of Methylpyrene As Investigated with D9 Analogs

Soil Compartment

In soil environments, the primary mechanisms governing the fate and transport of 1-methylpyrene (B1203753) involve adsorption to soil particles, potential leaching, and volatilization.

Adsorption/Desorption: 1-Methylpyrene, like other PAHs, is hydrophobic and tends to sorb strongly to soil organic matter and fine particulate matter solubilityofthings.comresearchgate.netecetoc.orgmit.eduecetoc.org. This strong adsorption significantly limits its mobility in soil. Estimated soil adsorption coefficients (Koc) for related compounds like 2-methylpyrene (B1294222) suggest immobility in soil, with Koc values around 87,000 nih.gov and 140,000 for 2,7-dimethylpyrene (B94221) nih.gov. While specific Koc values for 1-methylpyrene were not found, its structural similarity to pyrene (B120774) and other methylpyrenes indicates a high affinity for soil organic carbon. Adsorption to soil is expected to attenuate volatilization from moist soil surfaces nih.govnih.gov. Studies on other PAHs show that adsorption-desorption processes are complex, influenced by soil properties like organic carbon content and black carbon content, and can be relatively reversible mit.eduregulations.gov.

Leaching Potential: Due to its strong sorption to soil particles, 1-methylpyrene is generally considered to have low leaching potential into groundwater nih.govmdpi.com. However, the presence of co-solvents, such as ethanol (B145695) in fuels, can significantly enhance the leaching of PAHs, including methylpyrenes, from contaminated matrices into water mdpi.comresearchgate.net. Polar metabolites of PAHs, formed through fungal metabolism, can also exhibit high mobility in soil and a potential for leaching to surface and groundwater due to their increased water solubility nih.gov.

Volatilization from Soil: Volatilization of 1-methylpyrene from soil surfaces is influenced by its vapor pressure and Henry's Law constant. While its vapor pressure is low (estimated at 1.6 x 10⁻⁶ mm Hg at 25°C echemi.com), and its Henry's Law constant is also low (estimated at 3.2 x 10⁻⁶ atm·m³/mol at 25°C echemi.com), volatilization from moist soil surfaces can occur nih.gov. However, strong adsorption to soil organic matter is expected to attenuate this process nih.govnih.gov.

Aquatic Compartment

In aquatic environments, 1-methylpyrene's fate and transport are governed by its solubility, partitioning to sediments and suspended solids, volatilization, and transport within water bodies.

Solubility and Partitioning: 1-Methylpyrene is characterized by very low water solubility, a common trait for PAHs solubilityofthings.comechemi.com. This hydrophobicity drives its partitioning from the water column to suspended particulate matter and sediments researchgate.netmdpi.comfrontiersin.orgcsic.es. The octanol-water partition coefficient (Kow) is a key indicator of this tendency; while a specific Kow for 1-methylpyrene was not directly found in the search results, related PAHs exhibit high Kow values, signifying strong partitioning to organic phases like lipids and sediments. PAHs in water bodies bind to sediments, remain in the dissolved phase, or adsorb onto particulate matter, all of which impact their ecological and human health risks researchgate.net.

Volatilization from Water: The Henry's Law constant for 1-methylpyrene (estimated at 3.2 x 10⁻⁶ atm·m³/mol echemi.com) suggests a limited potential for volatilization from water surfaces compared to more volatile compounds. However, volatilization can be a transport pathway from water to the atmosphere cdc.gov. The estimated volatilization half-life from a model river is approximately 17 days, and from a model lake, about 130 days nih.gov. This process is further attenuated by adsorption to suspended solids and sediment in the water column nih.gov.

Transport in Water Bodies: PAHs, including methylpyrenes, are transported within aquatic systems via surface runoff, sediment transport, and association with suspended particles researchgate.netmdpi.comfrontiersin.org. In estuarine and coastal ecosystems, pollutants move from rivers to bays, leading to increased contamination in calmer areas nih.gov. The transport of PAHs by fluvial sediment, particularly during conditions of backwater, is complex and largely unstudied, impacting sediment deposition and resuspension frontiersin.org.

Atmospheric Compartment

In the atmosphere, 1-methylpyrene exists in both the gas and particulate phases, influencing its transport and degradation.

Vapor Pressure and Henry's Law Constant: 1-Methylpyrene has a low vapor pressure (estimated at 1.6 x 10⁻⁶ mm Hg at 25°C echemi.com). Its Henry's Law constant (estimated at 3.2 x 10⁻⁶ atm·m³/mol echemi.com) indicates a low tendency to partition into the gas phase from water. However, it is still considered semi-volatile cdc.gov.

Partitioning to Aerosols: PAHs in the atmosphere are found sorbed to particulates and as gases cdc.gov. 1-Methylpyrene, being semi-volatile, will partition between the gas phase and aerosol particles nih.govcopernicus.org. This partitioning is influenced by factors such as relative humidity and aerosol composition aaqr.org. Particle-bound PAHs can be transported over long distances and are removed from the atmosphere through precipitation and dry deposition cdc.gov.

Atmospheric Transport and Deposition: PAHs released into the atmosphere are subject to short- and long-range transport and are removed via wet and dry deposition onto soil, water, and vegetation cdc.gov. Alkylated PAHs (AlkPAHs), such as 1-methylpyrene, can react with ozone in the atmosphere, forming oxygenated PAHs (OPAHs) which are more polar and potentially more toxic rsc.org. Heterogeneous ozonolysis of 1-methylpyrene can occur on timescales of less than a day, which is shorter than regional atmospheric transport times, suggesting these reactions are significant for local air quality rsc.org. The atmospheric lifetime of 1-methylpyrene due to reaction with ozone is estimated to be about 0.5 days at typical urban ozone concentrations rsc.org.

Role of Deuterated Analogs (D9)

Deuterated analogs, such as 1-methylpyrene-D9, play a crucial role in environmental studies by serving as internal standards or tracers. Their similar physicochemical properties to their non-deuterated counterparts allow them to mimic the environmental behavior of the target compound. This makes them invaluable for accurately quantifying 1-methylpyrene in complex environmental matrices (e.g., soil, water, air samples) and for tracing its pathways through various environmental processes csic.es. For instance, deuterated PAHs are often added as recovery standards in extraction and analysis procedures to correct for losses during sample preparation csic.es.

Compound List:

1-Methylpyrene

Pyrene

2-Methylpyrene

2,7-Dimethylpyrene

Naphthalene

2-Methylnaphthalene

1-Methylnaphthalene

Phenanthrene

Anthracene

Fluoranthene

Chrysene (B1668918)

Benz[a]anthracene

Benzo[b]fluoranthene

Benzo[k]fluoranthene

Benzo[e]pyrene

Benzo[a]pyrene

Indeno[1,2,3-c,d]pyrene

Dibenz[a,h]anthracene

Perylene

Retene

7H-Benzo[c]fluorene

5-Methylchrysene

Benzo[b]naphtho[2,1-d]thiophene

Chlorothalonil (as R613636)

Trichloroethylene (TCE)

n-Butanol (n-BuOH)

1,2-Dichlorobenzene (1,2-DCB)

Ammonium Sulfate (B86663) (Am Sulf) aerosol

Sulfuric Acid (SA) aerosol

3-Methylphenanthrene

3,6-Dimethylphenanthrene

1-Methylpyrenyl mercapturic acid (MPMA)

1,8-Dimethylpyrenyl mercapturic acid (DMPMA)

Mechanistic Investigations of Methylpyrene Metabolism in in Vitro and Animal Models Excluding Human Clinical Data

Enzymatic Hydroxylation of Methylpyrene

Phase I metabolism of 1-methylpyrene (B1203753) primarily involves hydroxylation reactions, which introduce polar functional groups, thereby increasing water solubility and preparing the molecule for subsequent conjugation or further oxidation.

Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2E1, CYP3A4) in Phase I Metabolism

Cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP1, CYP2, and CYP3 families, are critical for the initial hydroxylation of 1-methylpyrene. Studies employing genetically engineered cell lines expressing specific human and rat CYP isoforms have identified several key enzymes involved in the metabolism of 1-methylpyrene oup.comnih.govspringernature.comresearchgate.net.

The primary initial metabolic step for 1-methylpyrene is benzylic hydroxylation, catalyzed by various CYP enzymes, leading to the formation of 1-hydroxymethylpyrene (α-HMP) oup.comnih.govresearchgate.netuib.nonih.gov. This primary alcohol can be further oxidized to 1-pyrenylcarboxylic acid (COOH-P) oup.comnih.govresearchgate.net. Human CYP isoforms such as CYP3A4, CYP2E1, and CYP1B1 demonstrate particularly high activity in the formation of α-HMP and its subsequent oxidation product, COOH-P oup.comnih.govresearchgate.net. Human CYP1A1 also contributes significantly to this pathway, though generally to a lesser extent than CYP3A4 oup.comnih.govresearchgate.net. Rat CYP isoforms, such as CYP1A1, are also involved, but their regioselectivity can differ from their human orthologs oup.comnih.govresearchgate.net.

Data Table 1: Major Phase I Metabolites of 1-Methylpyrene and Key Cytochrome P450 Enzymes Involved

MetaboliteDescriptionKey CYP Enzymes Involved (Primary)Reference(s)
1-Hydroxymethylpyrene (α-HMP)Primary benzylic alcoholHuman CYP1A1, CYP1A2, CYP1B1, CYP2E1, CYP3A4; Rat CYP1A1, CYP1A2, CYP2B1 oup.comnih.govspringernature.comresearchgate.net
1-Pyrenylcarboxylic acid (COOH-P)Further oxidation product of α-HMP (via aldehyde)Human CYP1A1, CYP1A2, CYP1B1, CYP2E1, CYP3A4; Rat CYP1A1, CYP1A2, CYP2B1 (via α-HMP) oup.comnih.govresearchgate.net
Ring Hydroxylated MetabolitesHydroxylation on the pyrene (B120774) aromatic ringWhile ring hydroxylation is a common pathway for PAHs, benzylic hydroxylation is considered the dominant initial step for 1-methylpyrene. oup.comnih.govuib.no

Regioselectivity of Hydroxylation (e.g., Benzylic vs. Ring Hydroxylation)

The metabolism of 1-methylpyrene exhibits significant regioselectivity, with a strong preference for hydroxylation at the benzylic position of the methyl group oup.comnih.govresearchgate.netuib.no. This leads to the formation of the primary alcohol, 1-hydroxymethylpyrene (α-HMP). This pathway is considered a major initial step in the bioactivation of 1-methylpyrene oup.comnih.govresearchgate.net. While hydroxylation on the pyrene ring system can also occur, it appears to be a less prominent pathway compared to benzylic oxidation in most in vitro and animal models studied oup.comnih.gov. Studies have indicated that ω-hydroxylation (hydroxylation at the terminal carbon of the side chain, if applicable) was not detected in cell line incubations oup.comnih.gov.

Data Table 2: Comparative Activity of Cytochrome P450 Isoforms in Benzylic Hydroxylation of 1-Methylpyrene

Cytochrome P450 IsoformPercentage of Benzylic Metabolites (α-HMP + COOH-P)System UsedReference(s)
Human CYP3A480–85%V79 cells oup.comnih.govresearchgate.net
Human CYP2E180–85%V79 cells oup.comnih.govresearchgate.net
Human CYP1B180–85%V79 cells oup.comnih.govresearchgate.net
Human CYP1A145%V79 cells oup.comnih.govresearchgate.net
Rat CYP1A13%V79 cells oup.comnih.govresearchgate.net

Subsequent Phase II Conjugation Reactions

Following Phase I hydroxylation, the resulting metabolites, particularly 1-hydroxymethylpyrene (α-HMP), can undergo Phase II conjugation reactions. These reactions typically attach endogenous polar molecules, further increasing water solubility and facilitating excretion. However, in the case of 1-methylpyrene, certain Phase II reactions, specifically sulfonation, are critical for its metabolic activation to a reactive species.

Sulfonation Pathways via Sulfotransferases

Sulfonation plays a crucial role in the bioactivation of 1-methylpyrene acs.orgacs.orgnih.govkcl.ac.ukresearchgate.net. The benzylic alcohol, 1-hydroxymethylpyrene (α-HMP), is a substrate for sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group to form 1-sulfooxymethylpyrene (B145198) (1-SMP) acs.orgacs.orgresearchgate.net. This highly reactive ester is considered the ultimate genotoxic metabolite of 1-methylpyrene and is prone to forming DNA adducts, such as N2-(1-methylpyrenyl)-2′-deoxyguanosine (MPdG) and N6-(1-methylpyrenyl)-2′-deoxyadenosine (MPdA) acs.orgacs.orgkcl.ac.ukresearchgate.net. Various mouse and human SULT isoforms have been shown to activate 1-HMP, with human SULT1A1 and SULT1A2 demonstrating particularly high efficacy in this activation process acs.orgnih.govresearchgate.net.

Glucuronidation and Glycine (B1666218) Conjugation

In addition to sulfonation, other Phase II conjugation pathways like glucuronidation and glycine conjugation have been identified or tentatively proposed for 1-methylpyrene metabolites. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a common detoxification pathway for many xenobiotics, including hydroxylated PAHs molaid.comuef.fi. While glucuronide conjugates of pyrene metabolites are well-documented, 1-methylpyrene glucuronides have also been reported molaid.comuef.fi. Similarly, glycine conjugation, forming conjugates like 1-carbonylpyrene glycine, has been tentatively identified molaid.com. In fish, glucuronidation is often the predominant conjugation pathway for PAHs uef.fi.

Data Table 3: Phase II Conjugation Pathways of 1-Methylpyrene Metabolites

Conjugation PathwayConjugating Enzyme(s)Metabolite(s) InvolvedResulting Conjugate(s)SignificanceReference(s)
SulfonationSulfotransferases (SULTs)1-Hydroxymethylpyrene (α-HMP)1-Sulfooxymethylpyrene (1-SMP)Activation to a reactive ester, leading to DNA adduct formation. Human SULT1A1 and SULT1A2 are highly effective. acs.orgacs.orgnih.govkcl.ac.ukresearchgate.net
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxylated metabolites (e.g., α-HMP)Glucuronide conjugatesGenerally considered a detoxification pathway, but can compete with sulfonation. Prominent in fish. molaid.comuef.fi
Glycine ConjugationGlycine N-acyltransferasesCarbonyl metabolites (e.g., 1-carbonylpyrene)Glycine conjugatesTentatively identified as a Phase II metabolite. molaid.com

Comparison of Metabolic Profiles Across Different Non-Human Biological Systems

Comparative studies of 1-methylpyrene metabolism have been conducted using various in vitro systems and animal models, highlighting species-specific differences in enzyme activity and metabolic profiles.

Research employing V79 Chinese hamster cell lines engineered to express specific human and rat CYP isoforms has been instrumental in comparing the metabolic capabilities of these enzymes oup.comnih.govspringernature.comresearchgate.net. These studies reveal that human CYP isoforms, particularly CYP3A4, CYP1B1, and CYP1A1, are highly efficient in the benzylic hydroxylation of 1-methylpyrene, often contributing a larger proportion of metabolites compared to their rat counterparts like rat CYP1A1 oup.comnih.govresearchgate.net. This suggests that humans may have a higher intrinsic capacity for the initial activation step via benzylic hydroxylation compared to rats, although rat CYP1A1 does participate oup.comnih.govresearchgate.net.

Studies in fish species have also provided insights into PAH metabolism, indicating that fish possess a robust capacity to metabolize PAHs, with CYP1A enzymes playing a significant role uef.finih.govacs.org. While ring hydroxylation and dihydrodiol formation are common Phase I pathways for PAHs in fish, studies on methyl-PAHs suggest that benzylic oxidation can also occur uib.nouef.fi. Phase II metabolism in fish often involves glucuronidation as a major pathway for conjugating hydroxylated PAHs uef.fi.

The activation of 1-hydroxymethylpyrene (α-HMP) to the reactive 1-sulfooxymethylpyrene (1-SMP) via sulfotransferases has been demonstrated in both rat and mouse models acs.orgacs.orgresearchgate.net. Studies using genetically modified mice, including those transgenic for human SULT1A1 and SULT1A2, have shown that these human enzymes can significantly enhance the formation of DNA adducts in vivo compared to wild-type mice, underscoring the importance of SULT activity in the bioactivation pathway across species acs.orgresearchgate.net.

Applications of 1-Methylpyrene-D9 in Metabolomics Research

Current Status of Applications

A comprehensive review of the scientific literature did not identify specific, documented applications of This compound within the field of metabolomics research. While extensive studies have characterized the metabolic activation and genotoxicity of the parent compound, 1-methylpyrene, in various in vitro and animal models, no research was found that explicitly utilized this compound for purposes such as internal standardization, quantitative analysis, or metabolic flux studies in metabolomics.

General Role of Deuterated Analogs in Metabolomics

In the broader scientific context, isotopically labeled compounds, including deuterated analogs, are recognized as indispensable tools in modern metabolomics and quantitative analytical chemistry juniperpublishers.comosti.govnih.gov. These labeled compounds typically function as internal standards in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their primary utility lies in enhancing the accuracy and precision of measurements by compensating for analytical variability, including differences in sample preparation, extraction efficiency, ionization suppression or enhancement, and instrument drift juniperpublishers.comosti.govnih.gov. Deuterated compounds are also employed in metabolic tracing studies to follow the biochemical fate of specific molecules through metabolic pathways. However, the specific application of this compound in these capacities remains undocumented in the retrieved literature.

Data Tables

Table 1: Key Metabolites and DNA Adducts of 1-Methylpyrene

Compound NameAbbreviationDescriptionSource Reference(s)
1-Methylpyrene1-MPParent polycyclic aromatic hydrocarbon acs.orgresearchgate.netnih.govoup.comportlandpress.comresearchgate.nethi.nomdpi.com
1-Hydroxymethylpyrene1-HMPBenzylic alcohol metabolite of 1-methylpyrene acs.orgresearchgate.netnih.govoup.comportlandpress.comresearchgate.net
1-Sulfooxymethylpyrene1-SMPSulfated, reactive electrophilic metabolite of 1-HMP acs.orgresearchgate.netnih.govportlandpress.com
N2-(1-methylpyrenyl)-2′-deoxyguanosineMPdGDNA adduct formed by reaction of 1-SMP with guanine acs.orgresearchgate.netnih.gov
N6-(1-methylpyrenyl)-2′-deoxyadenosineMPdADNA adduct formed by reaction of 1-SMP with adenine researchgate.netnih.gov

Table 2: Enzymes Involved in 1-Methylpyrene Metabolism

Enzyme ClassSpecific Enzymes MentionedMetabolic Step CatalyzedSource Reference(s)
Cytochrome P450 (CYP)Various CYP isoforms (e.g., human 1A1, 1A2, 1B1, 3A4; rat 1A1, 1A2, 2B1)Benzylic hydroxylation of 1-methylpyrene to 1-hydroxymethylpyrene (1-HMP) oup.comresearchgate.net
Sulfotransferases (SULT)Mouse SULTs (e.g., Sult1a1, Sult1d1), Human SULT1A1/2Sulfonation of 1-hydroxymethylpyrene (1-HMP) to 1-sulfooxymethylpyrene (1-SMP) acs.orgnih.govportlandpress.com

Compound List

1-Methylpyrene (1-MP)

1-Hydroxymethylpyrene (1-HMP)

1-Sulfooxymethylpyrene (1-SMP)

N2-(1-methylpyrenyl)-2′-deoxyguanosine (MPdG)

N6-(1-methylpyrenyl)-2′-deoxyadenosine (MPdA)

this compound (mentioned in prompt, specific applications not found in search results)

Research Applications of 1 Methylpyrene D9 As a Tracer and Reference Material

Source Apportionment Studies of Environmental Contaminants

Source apportionment aims to identify and quantify the contributions of different emission sources to environmental pollution. This process critically relies on the accurate quantification of specific chemical markers, such as PAHs, present in environmental matrices like air particulate matter, soil, and sediments nih.gov. 1-Methylpyrene (B1203753) is often considered a marker for certain combustion sources. The precise measurement of 1-methylpyrene concentrations is essential for its inclusion in source apportionment models.

1-Methylpyrene-D9 serves as an indispensable internal standard in gas chromatography-mass spectrometry (GC-MS) and GC-tandem mass spectrometry (GC-MS/MS) for the accurate quantification of 1-methylpyrene and related compounds in complex environmental samples nih.govdiva-portal.org. By adding a known amount of this compound to a sample before extraction and analysis, researchers can compensate for variations in sample preparation, extraction efficiency, and instrument response. This ensures that the measured concentration of the native 1-methylpyrene is reliable, thereby enhancing the accuracy of source apportionment studies. For instance, studies analyzing traffic-related particulate matter have demonstrated that using this compound as an internal standard yields consistent quantitative results for 1-methylpyrene and 4-methylpyrene (B1618991), which are crucial for understanding emission profiles from different sources nih.govdiva-portal.org.

Table 1: Quantitative Comparison of 1-Methylpyrene in Traffic-Related PM10 Using Different Internal Standards

Sample MatrixAnalyteInternal StandardMean Concentration (ng/mg) ± SD
Traffic-related PM10 (n=3)1-MethylpyreneThis compound2.97 ± 0.15
Traffic-related PM10 (n=3)1-MethylpyrenePyrene-D102.95 ± 0.18
Traffic-related PM10 (n=3)4-MethylpyreneThis compound1.43 ± 0.08
Traffic-related PM10 (n=3)4-MethylpyrenePyrene-D101.41 ± 0.09

Data adapted from diva-portal.org. This table illustrates how the use of different deuterated internal standards, including this compound, provides comparable quantitative data for 1-methylpyrene and 4-methylpyrene in environmental samples, supporting their use in source apportionment.

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative analytical technique, often considered the gold standard for trace analysis nih.govchromservis.eu. It involves the addition of a known amount of a stable isotope-labeled analog (the internal standard) to the sample. This labeled standard, such as this compound, is chemically indistinguishable from the native analyte (1-methylpyrene) during sample preparation and chromatographic separation but is distinguishable by mass spectrometry.

In trace analysis, particularly for PAHs, this compound is employed in conjunction with GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode nih.govdiva-portal.orgmdpi.comnih.govnih.govqut.edu.au. MRM involves monitoring specific precursor-to-product ion transitions for both the native analyte and its labeled standard. The ratio of the signal intensity of the native analyte to that of the internal standard allows for precise quantification, effectively correcting for matrix effects, analyte losses during sample preparation, and variations in instrument sensitivity nih.govchromservis.eumdpi.com. This approach is crucial for detecting and quantifying PAHs, which are often present at very low concentrations in environmental samples.

Table 2: Representative MRM Transitions for PAH Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
1-Methylpyrene[M]+Fragment A
This compound[M+9]+Fragment A

Note: Specific fragment ions (Fragment A) depend on the mass spectrometer and ionization conditions. Deuterated standards typically show the same fragmentation pattern as the native compound, shifted by the mass of the deuterium (B1214612) atoms. The use of specific transitions enhances selectivity and sensitivity in trace analysis.

Investigating Bioavailability and Biotransformation Rates in Environmental Studies

Understanding how environmental contaminants are taken up, metabolized, and eliminated by organisms (bioavailability and biotransformation) is critical for ecological risk assessment. Deuterated compounds are ideal for tracing these processes. While studies have investigated the biotransformation of native 1-methylpyrene in various organisms and environmental matrices nih.govscience.govnih.gov, the use of this compound as a tracer allows for more precise kinetic studies.

By spiking environmental samples or biological systems with this compound, researchers can monitor the concentration of both the native and deuterated forms over time. The ratio of native 1-methylpyrene to this compound can then be used to quantify the rate of uptake, metabolism, or degradation of the native compound, even in the presence of complex biological matrices or environmental transformations chromservis.eu. Studies have shown that 1-methylpyrene undergoes biotransformation, producing various metabolites, some of which may have different toxicological profiles than the parent compound nih.govscience.gov. Using this compound allows for the quantitative tracking of these metabolic pathways.

Development of Standard Reference Materials

Standard Reference Materials (SRMs) are essential for ensuring the accuracy, comparability, and quality control of analytical measurements. They are highly characterized materials with certified concentrations of specific analytes. Deuterated compounds, including this compound, are frequently used as internal standards during the development, calibration, and validation of analytical methods for PAHs, including those used for certifying environmental SRMs lgcstandards.combevital.nodcscientific.comairuse.euresearchgate.net.

Elucidation of Reaction Mechanisms in Chemical Transformations

The study of chemical reactions, particularly those occurring in complex environmental systems like the atmosphere, often requires tracers to elucidate reaction pathways and kinetics. 1-Methylpyrene undergoes various atmospheric transformations, such as ozonolysis and reactions with oxidizing radicals mdpi.comairuse.eucopernicus.org. These processes can lead to the formation of secondary organic aerosols and potentially more toxic derivatives.

This compound can be used as a tracer in such studies. By simultaneously monitoring the degradation of both the native and deuterated forms of 1-methylpyrene under controlled experimental conditions (e.g., in smog chambers), researchers can gain insights into reaction rates, identify intermediate products, and differentiate between primary and secondary formation pathways. The kinetic behavior of the deuterated analog can help confirm proposed reaction mechanisms, as deuterium substitution can sometimes subtly alter reaction rates (kinetic isotope effect), providing valuable mechanistic information chromservis.eu. Studies have shown that 1-methylpyrene reacts faster than pyrene (B120774) in certain atmospheric oxidation processes mdpi.com, and using its deuterated counterpart can help refine these kinetic observations.

This compound stands as a critical analytical tool, enabling advancements in environmental science and chemical analysis. Its application as a stable isotope-labeled internal standard in IDMS and GC-MS/MS provides the accuracy and precision required for trace analysis of PAHs in diverse environmental matrices. From supporting source apportionment studies by ensuring reliable quantification to facilitating detailed investigations into bioavailability, biotransformation, and chemical reaction mechanisms, this compound's role is indispensable. Furthermore, its availability as a reference standard contributes significantly to the quality assurance and validation of analytical methodologies, underpinning the reliability of scientific data generated in environmental monitoring and research.

Compound List

1-Methylpyrene

this compound

Q & A

Q. Key Pitfalls to Avoid :

  • Overgeneralizing results from single-cell-line studies.
  • Ignoring batch-to-batch variability in deuterated compounds .

Basic: What are best practices for synthesizing this compound with minimal non-deuterated impurities?

Answer:

  • Deuterium Source : Use deuterated solvents (e.g., D₂O, CD₃OD) and reagents (e.g., NaBD₄) to minimize proton contamination .
  • Reaction Monitoring : Employ real-time Fourier-transform infrared (FTIR) spectroscopy to track deuteration efficiency.
  • Purification : Optimize column chromatography (e.g., silica gel, deuterated mobile phases) and validate via gas chromatography–isotope ratio mass spectrometry (GC-IRMS) .

Advanced: How to design a longitudinal study assessing the ecological impact of this compound in sediment-microbe systems?

Answer:

  • Hypothesis Framing : Use the PICO framework (Population: sediment microbes; Intervention: this compound; Comparison: non-deuterated analog; Outcome: biodegradation rates) .
  • Sampling Strategy : Collect sediment cores from diverse ecosystems (estuarine, freshwater). Include controls for abiotic degradation.
  • Multi-Omics Integration : Pair 16S rRNA sequencing (microbial diversity) with metatranscriptomics (catabolic gene expression) .
  • Statistical Validation : Apply mixed-effects models to account for spatial-temporal variability .

Table 2: Example Experimental Design

VariableLevelMeasurement Technique
Concentration0.1–10 ppmLC-MS/MS
Temperature10°C, 25°CMicroresp™ System
Microbial ActivityCO₂ EvolutionIsotope-Labeled Respiration

Basic: How to validate the role of this compound as an internal standard in PAH quantification?

Answer:

  • Matrix Matching : Spike this compound into representative environmental matrices (soil, water) to assess recovery rates (85–115% acceptable) .
  • Cross-Calibration : Compare results against certified reference materials (e.g., NIST SRM 1649b).
  • Limit of Detection (LOD) : Calculate via signal-to-noise (S/N ≥ 3) in low-concentration spikes .

Advanced: What strategies mitigate isotopic interference when co-analyzing this compound with its non-deuterated analog?

Answer:

  • Chromatographic Separation : Optimize UPLC parameters (e.g., C18 column, 1.7 µm particles) to resolve isotopic clusters.
  • High-Resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments with mass accuracy < 2 ppm .
  • Data Processing : Apply deconvolution algorithms (e.g., AMDIS) to distinguish overlapping isotopic peaks .

Basic: How to conduct a literature review on this compound’s applications in toxicology?

Answer:

  • Database Selection : Prioritize PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources .
  • Search Terms : Use Boolean operators (e.g., "this compound AND (metabolism OR bioaccumulation)").
  • Critical Appraisal : Assess study quality via STROBE or CARE checklists for experimental rigor .

Advanced: How to address ethical and reproducibility concerns in cross-laboratory studies of this compound?

Answer:

  • Pre-Registration : Document protocols on platforms like Open Science Framework (OSF) .
  • Blinded Analysis : Assign sample IDs randomly to prevent bias in data interpretation .
  • Open Data : Share raw spectra and chromatograms via repositories (e.g., MassIVE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.